3,3,4-Trimethylindan-5-ol
Description
3,3,4-Trimethylindan-5-ol is a methyl-substituted indanol derivative characterized by three methyl groups positioned at the 3, 3, and 4 positions of the indan ring system, with a hydroxyl group at the 5-position. This structural arrangement confers unique physicochemical properties, including increased steric hindrance and hydrophobicity compared to simpler indanol derivatives.
Properties
CAS No. |
65021-24-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3,3,4-trimethyl-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C12H16O/c1-8-10(13)5-4-9-6-7-12(2,3)11(8)9/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
JZJZRJRTZPKWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(CC2)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,3,4-Trimethylindan-5-ol with 4-Methylindan-5-ol (CAS 110087-13-3), a structurally related compound documented in the provided evidence . Key differences and implications are outlined below:
Table 1: Structural and Physicochemical Comparison
| Property | This compound (Theoretical) | 4-Methylindan-5-ol (Documented) |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | C₁₀H₁₂O |
| Molecular Weight (g/mol) | ~176.26 | 148.2 (calculated from C₁₀H₁₂O) |
| Substituents | 3 methyl groups (3,3,4), 1 hydroxyl | 1 methyl group (4), 1 hydroxyl |
| Hydrophobicity (LogP)* | Higher (estimated +0.5–1.0) | Moderate (reported ~2.1) |
| Boiling Point (°C) | Elevated (>250, extrapolated) | ~230–240 (industry estimates) |
*LogP values are theoretical for this compound, based on methyl group contributions.
Key Findings
Steric and Electronic Effects :
The additional methyl groups in this compound introduce significant steric bulk, likely reducing reactivity in substitution or oxidation reactions compared to 4-Methylindan-5-ol. For example, the hydroxyl group in the former may exhibit lower nucleophilicity due to crowding near the aromatic ring .
In contrast, 4-Methylindan-5-ol’s moderate LogP (~2.1) aligns with its use in fragrance and surfactant industries, where balanced solubility is critical .
This contrasts with 4-Methylindan-5-ol, which lacks sufficient substituents for such stability.
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